1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylpiperidine
Description
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonyl-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-10-5-7-15(8-6-10)19(16,17)11-3-4-12(14)13(9-11)18-2/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFSLGHDXHPBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methoxyphenol and 4-methylpiperidine.
Sulfonylation: The 4-bromo-3-methoxyphenol undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.
Coupling Reaction: The sulfonyl derivative is then coupled with 4-methylpiperidine using a suitable coupling agent, such as a palladium catalyst, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylpiperidine has shown promise in medicinal chemistry due to its ability to interact with specific enzymes and receptors.
Biological Activities:
Research indicates that this compound may:
- Inhibit certain kinases, such as Mps-1 kinase, which is implicated in cell proliferation and cancer progression .
- Modulate key biochemical pathways related to apoptosis and cell differentiation.
Case Studies:
- Cancer Research: Studies have indicated that compounds similar to this compound can effectively inhibit Mps-1 kinase, providing a potential therapeutic avenue for treating various solid tumors and hematological malignancies .
- Neuropharmacology: The compound's structural analogs have been investigated for their effects on serotonin receptors, suggesting potential applications in treating mood disorders .
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. Its sulfonyl group allows for further functionalization, making it useful in creating more complex molecules.
Synthetic Utility:
- Acts as a precursor for synthesizing other biologically active compounds.
- Facilitates the development of novel pharmaceuticals by serving as a scaffold for further modifications.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylpiperidine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromomethoxyphenyl group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, with biological targets.
Comparison with Similar Compounds
Key Differences :
- Substituent Position : The bromo and alkoxy groups are positioned at C5 and C2 on the phenyl ring (vs. C4 and C3 in the target compound).
- Alkoxy Group : Ethoxy (C$2$H$5$O) replaces methoxy (CH$_3$O), increasing lipophilicity (LogP +0.5–0.7 estimated).
- Piperidine Substitution : Lacks the 4-methyl group on piperidine, reducing steric hindrance at the nitrogen center.
Implications :
- The ethoxy group may enhance membrane permeability but reduce metabolic stability compared to methoxy.
- Absence of the 4-methyl group could improve binding flexibility in receptor interactions .
Substituted (2-Methoxyphenyl)piperidines
Example : 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine (, Scheme 1).
Key Differences :
- Substituent Position : Methoxy at C2 (vs. C3 in the target compound) creates distinct electronic effects on the aromatic ring.
Implications :
- Piperazine-containing derivatives often exhibit enhanced solubility in aqueous media.
- The 2-methoxy configuration may favor interactions with serotonin or dopamine receptors, as seen in related CNS-active compounds .
4-(4-Methoxyphenyl)piperidine Derivatives
Example : 4-(4-Methoxyphenyl)piperidine (, Item 17).
Key Differences :
- Lacks Sulfonyl and Bromo Groups : Simpler structure with fewer electronegative substituents.
- Piperidine Substitution: No 4-methyl group, reducing steric bulk.
Implications :
- Lower molecular weight (MW ~235 g/mol vs. ~388 g/mol for the target compound) improves pharmacokinetic profiles.
Property Comparison Table
| Compound | Molecular Formula | MW (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C${13}$H${17}$BrNO$_3$S | 388.3 | 4-Br, 3-OCH$3$, 4-CH$3$-piperidine | 2.8–3.2 |
| 1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine | C${14}$H${19}$BrNO$_3$S | 386.3 | 5-Br, 2-OCH$2$CH$3$, 4-CH$_3$-phenyl | 3.4–3.7 |
| 4-(4-Methoxyphenyl)piperidine | C${12}$H${17}$NO | 235.3 | 4-OCH$_3$-phenyl | 1.9–2.3 |
Biological Activity
1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylpiperidine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure features a sulfonyl group attached to a piperidine ring, which is known to enhance reactivity and biological activity. The presence of bromine and methoxy groups on the phenyl ring also contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. The bromine atom may enhance binding affinity, which is crucial for its therapeutic effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds possess significant antibacterial properties. The introduction of various substituents can modulate this activity, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against cancer cell lines. For instance, analogs of similar structures have demonstrated selective cytotoxicity against colon cancer cells with specific mutations .
- Antioxidant Activity : Compounds containing piperidine structures have been noted for their antioxidant capabilities, which are essential in combating oxidative stress-related diseases .
Case Studies
Several studies provide insights into the biological activity of this compound and related compounds:
- Anticancer Activity : A study on TASIN analogs highlighted the importance of structural modifications in enhancing antiproliferative effects against various cancer cell lines. The analogs showed selective toxicity towards cells with oncogenic mutations while sparing normal cells .
- Antimicrobial Evaluation : Research indicated that structural variations in piperidine derivatives significantly affect their antibacterial potency. Compounds with electron-donating groups exhibited enhanced activity against certain bacterial strains .
- Predictive Analysis : PASS (Prediction of Activity Spectra for Substances) analysis has been utilized to predict the potential biological activities of piperidine derivatives, suggesting promising avenues for further research .
Data Tables
The following table summarizes the biological activities associated with this compound and related compounds:
Q & A
Basic: What are the recommended synthetic routes for 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylpiperidine?
Methodological Answer:
The compound can be synthesized via sulfonylation of 4-methylpiperidine with 4-bromo-3-methoxybenzenesulfonyl chloride. Key steps include:
- Nucleophilic Substitution: React 4-methylpiperidine with the sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.
- Catalysis: Use triethylamine as a base to neutralize HCl byproducts .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product.
For derivatives, substituent modifications (e.g., bromine or methoxy groups) require controlled electrophilic aromatic substitution or palladium-catalyzed cross-coupling .
Basic: How is this compound characterized to confirm structural integrity?
Methodological Answer:
Standard analytical techniques include:
- NMR Spectroscopy: - and -NMR to verify sulfonyl group integration (δ ~3.5 ppm for SO-adjacent protons) and aromatic bromine/methoxy signals .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 362.03 for CHBrNOS) .
- X-ray Crystallography: For crystalline derivatives, XRD resolves bond angles and confirms stereochemistry (e.g., piperidine chair conformation) .
Basic: What are the primary biological targets or applications studied for this compound?
Methodological Answer:
The sulfonyl-piperidine scaffold is explored for:
- Enzyme Inhibition: Sulfonamide groups interact with catalytic residues in carbonic anhydrase or kinase enzymes. Assays include fluorescence-based inhibition studies .
- Receptor Binding: Radioligand displacement assays (e.g., serotonin or dopamine receptors) assess affinity due to the piperidine moiety’s conformational flexibility .
- Antimicrobial Screening: Broth microdilution tests against Gram-positive bacteria (e.g., S. aureus) show moderate activity at MIC ~32 µg/mL .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
Key SAR strategies:
- Substituent Variation: Replace bromine with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and enzyme binding .
- Piperidine Modifications: Introduce sp-hybridized substituents (e.g., methyl or fluorine) to improve metabolic stability. Pharmacokinetic assays (e.g., microsomal stability in liver S9 fractions) guide optimization .
- Sulfonamide Bioisosteres: Replace SO with carbonyl or phosphonate groups to modulate solubility and target engagement .
Advanced: What computational methods predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into crystal structures (e.g., PDB: 3LXJ) to identify hydrogen bonds with Arg125 and hydrophobic contacts with Val143 in carbonic anhydrase .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nucleophilic attack sites on the sulfonyl group .
- MD Simulations (GROMACS): Simulate binding stability over 100 ns trajectories to assess conformational dynamics in receptor pockets .
Advanced: What reaction mechanisms explain unexpected byproducts during synthesis?
Methodological Answer:
Common side reactions include:
- Sulfonamide Hydrolysis: Acidic or basic conditions may cleave the sulfonyl-piperidine bond. Monitor pH (<7) and avoid prolonged heating .
- Aromatic Demethylation: Harsh conditions (e.g., BBr) can remove methoxy groups. Use milder reagents (TMSCl/NaI) for selective deprotection .
- Radical Halogenation: Uncontrolled bromination at the 2-position occurs with excess NBS. Optimize stoichiometry (1.1 eq.) and UV light exposure .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
- Impurity Effects: HPLC-MS purity checks (>95%) ensure activity is not artifact-driven .
- Cell Line Differences: Use isogenic cell lines (e.g., HEK293 vs. HeLa) to assess target specificity. Meta-analyses of IC values across studies identify outliers .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and goggles. Avoid inhalation; work in a fume hood .
- Spill Management: Absorb with vermiculite and neutralize with 5% sodium bicarbonate.
- Waste Disposal: Collect in halogenated waste containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
